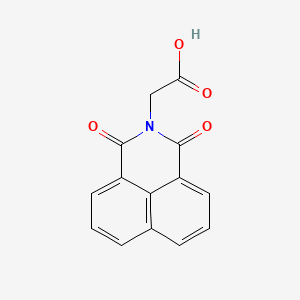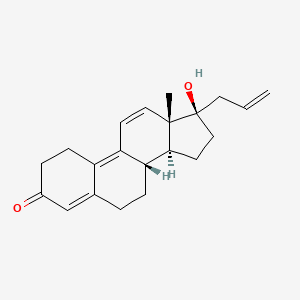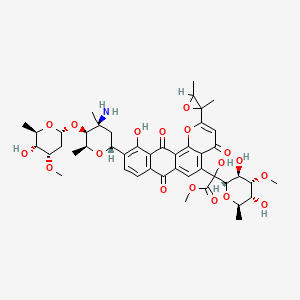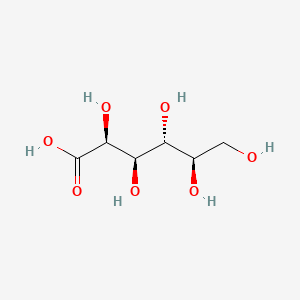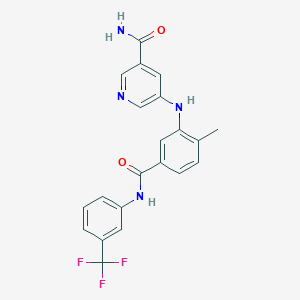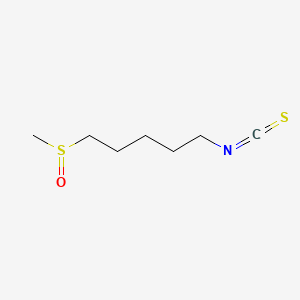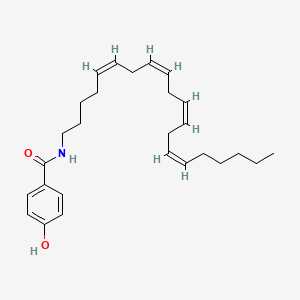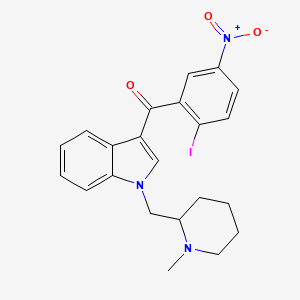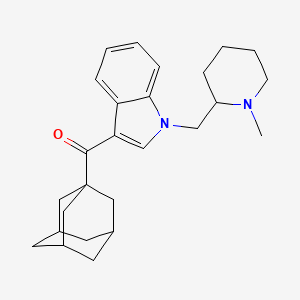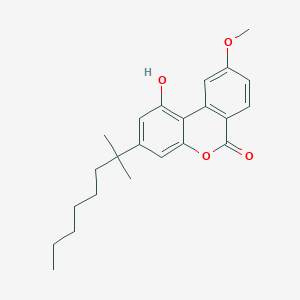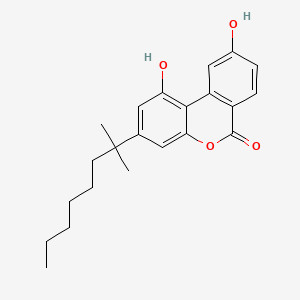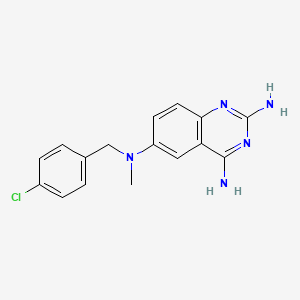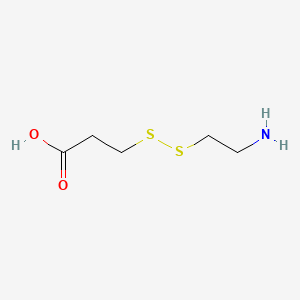
Ácido aminoetil-SS-propiónico
Descripción general
Descripción
El Ácido Aminoetil-SS-Propiónico es un enlace disulfuro escindido que se utiliza principalmente en la síntesis de conjugados de anticuerpo-fármaco (ADC). Este compuesto juega un papel crucial en los sistemas de administración de fármacos dirigidos al vincular anticuerpos a fármacos citotóxicos, lo que permite una focalización precisa de las células cancerosas y, al mismo tiempo, minimiza el daño a las células sanas .
Aplicaciones Científicas De Investigación
El Ácido Aminoetil-SS-Propiónico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un enlace en la síntesis de moléculas complejas y polímeros.
Biología: Se emplea en el estudio de las interacciones de proteínas y los procesos celulares.
Medicina: Es fundamental en el desarrollo de ADC para la terapia contra el cáncer dirigida.
Industria: Se utiliza en la producción de productos químicos y materiales especializados .
Mecanismo De Acción
El mecanismo de acción del Ácido Aminoetil-SS-Propiónico implica la escisión de los enlaces disulfuro en presencia de agentes reductores dentro de las células diana. Esta escisión libera el fármaco citotóxico unido al anticuerpo, lo que le permite ejercer sus efectos terapéuticos sobre las células cancerosas. Los objetivos moleculares y las vías implicadas incluyen la reducción de los enlaces disulfuro por tioles intracelulares, lo que lleva a la liberación del fármaco activo .
Análisis Bioquímico
Biochemical Properties
Aminoethyl-SS-propionic acid plays a crucial role in biochemical reactions due to its cleavable disulfide bonds. These bonds can be cleaved using reagents such as dithiothreitol (DTT), allowing for controlled release of linked molecules. This property is particularly valuable in the synthesis of ADCs, where Aminoethyl-SS-propionic acid is used to link antibodies to cytotoxic drugs. The compound interacts with various enzymes and proteins, including those involved in the formation and cleavage of disulfide bonds. For example, it has been used in the synthesis of ADCs containing the antibody trastuzumab, which inhibits HER2 dimerization and induces cytotoxicity in HER2-positive breast cancer cells .
Cellular Effects
Aminoethyl-SS-propionic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in the synthesis of ADCs allows for targeted delivery of cytotoxic drugs to specific cells, thereby minimizing off-target effects and enhancing therapeutic efficacy. The compound’s cleavable disulfide bonds enable the controlled release of cytotoxic agents within target cells, leading to cell death and inhibition of tumor growth .
Molecular Mechanism
The molecular mechanism of Aminoethyl-SS-propionic acid involves its cleavable disulfide linker, which facilitates the binding and release of linked molecules. This compound forms stable amide bonds with primary amines in the presence of activators such as EDC and HATU. Upon cleavage of the disulfide bonds, the linked molecules are released, allowing for targeted delivery and controlled release of therapeutic agents. This mechanism is particularly useful in the synthesis of ADCs, where Aminoethyl-SS-propionic acid is used to link antibodies to cytotoxic drugs, enabling targeted delivery to cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aminoethyl-SS-propionic acid can vary over time depending on its stability and degradation. The compound is stable when stored at -20°C and can be used for up to two years under these conditions . Its stability may be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that Aminoethyl-SS-propionic acid maintains its efficacy in in vitro and in vivo settings, with minimal degradation observed over time .
Dosage Effects in Animal Models
The effects of Aminoethyl-SS-propionic acid in animal models vary with different dosages. At lower doses, the compound has been shown to effectively deliver cytotoxic agents to target cells without causing significant toxicity. At higher doses, adverse effects such as toxicity and off-target effects may be observed. Studies have demonstrated that the optimal dosage of Aminoethyl-SS-propionic acid depends on factors such as the type of target cells, the nature of the linked molecules, and the specific application .
Metabolic Pathways
Aminoethyl-SS-propionic acid is involved in various metabolic pathways, including those related to the synthesis and degradation of disulfide bonds. The compound interacts with enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, which play key roles in the metabolism of branched-chain amino acids and other metabolic intermediates. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Aminoethyl-SS-propionic acid is transported and distributed through interactions with various transporters and binding proteins. The compound’s cleavable disulfide bonds allow for controlled release and localization of linked molecules, facilitating targeted delivery to specific cellular compartments. This property is particularly valuable in the synthesis of ADCs, where Aminoethyl-SS-propionic acid enables the targeted delivery of cytotoxic agents to cancer cells .
Subcellular Localization
Aminoethyl-SS-propionic acid exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For example, in the synthesis of ADCs, Aminoethyl-SS-propionic acid is directed to lysosomes, where the cleavable disulfide bonds are cleaved, releasing the cytotoxic agents and inducing cell death .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Ácido Aminoetil-SS-Propiónico puede sintetizarse mediante una serie de reacciones químicas que involucran la introducción de grupos aminoetil y ácido propiónico. La síntesis generalmente implica el uso de enlaces disulfuro para crear un enlace escindido. Las condiciones de reacción a menudo requieren temperaturas controladas y niveles de pH para garantizar la estabilidad de los enlaces disulfuro .
Métodos de producción industrial
En entornos industriales, la producción de this compound implica una síntesis química a gran escala utilizando reactores automatizados. El proceso incluye la purificación del compuesto mediante cristalización o cromatografía para alcanzar los altos niveles de pureza necesarios para las aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido Aminoetil-SS-Propiónico se somete a varias reacciones químicas, que incluyen:
Oxidación: Los enlaces disulfuro pueden oxidarse para formar ácidos sulfónicos.
Reducción: Los enlaces disulfuro pueden reducirse a tioles.
Sustitución: Los grupos amino y ácido carboxílico pueden participar en reacciones de sustitución para formar derivados
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el ditiotreitol para la reducción y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se producen en condiciones suaves para preservar la integridad de los enlaces disulfuro .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados del this compound, como compuestos que contienen tioles y ácidos sulfónicos. Estos derivados pueden utilizarse posteriormente en la síntesis de moléculas más complejas .
Comparación Con Compuestos Similares
Compuestos similares
Ácido Aminoetil-SS-Butírico: Otro enlace disulfuro escindido con propiedades similares pero con diferente longitud de cadena.
Ácido Aminoetil-SS-Valérico: Similar en función pero con una cadena de carbono más larga.
Ácido Aminoetil-SS-Caproico: Otra variante con una longitud de cadena diferente y una reactividad ligeramente diferente .
Singularidad
El Ácido Aminoetil-SS-Propiónico es único debido a su longitud de cadena óptima, que proporciona un equilibrio entre estabilidad y reactividad. Esto lo hace particularmente adecuado para su uso en ADC, donde el control preciso de la liberación de fármacos es crucial .
Propiedades
IUPAC Name |
3-(2-aminoethyldisulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2/c6-2-4-10-9-3-1-5(7)8/h1-4,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMFDEBVQNRZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409367 | |
| Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15579-00-7 | |
| Record name | Propanoic acid, 3-[(2-aminoethyl)dithio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


